molecular formula C16H19FN4O3S B2950670 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-66-2

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2950670
CAS No.: 946325-66-2
M. Wt: 366.41
InChI Key: OJCOKCMBILCFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core—a common scaffold in drug discovery—that is differentially substituted with a 2-fluorophenyl sulfonyl group and a 6-methoxy-2-methylpyrimidine moiety. The presence of these distinct pharmacophores suggests potential for versatile biological interactions, making it a valuable tool for probing protein function and signaling pathways. Researchers are investigating this compound as a potential inhibitor or modulator of various enzymatic targets, particularly kinases and other ATP-binding proteins, given the presence of the methoxypyrimidine group, which can mimic adenine in ATP . The 2-fluorophenyl sulfonyl group is a structural feature known to enhance binding affinity and metabolic stability in drug candidates . Its primary research applications include use as a key intermediate in the synthesis of more complex molecules and as a chemical probe for in vitro bioactivity screening and structure-activity relationship (SAR) studies. This product is provided for research use only and is strictly intended for laboratory and in vitro experimentation. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOKCMBILCFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. The inhibition of ENTs disrupts the normal transport of nucleosides, which can affect various cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. As ENTs are responsible for the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and have downstream effects on DNA replication, RNA transcription, and other cellular functions that rely on nucleotide synthesis.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport. This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes. The exact molecular and cellular effects would depend on the specific cell type and the role of ENTs in those cells.

Biochemical Analysis

Biological Activity

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that has attracted significant interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenylsulfonyl group and a pyrimidine ring with methoxy and methyl substituents. This unique structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs). By inhibiting these transporters, the compound affects nucleotide synthesis pathways, which can have downstream effects on cellular metabolism and proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine moieties have shown moderate to significant efficacy against various cancer cell lines. One study reported an IC50 value of 18 μM for a related compound against human breast cancer cells, highlighting the potential for developing new cancer therapies based on this scaffold .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and certain infections . The presence of the sulfonamide group is often linked to enhanced enzyme inhibition properties.

Antibacterial Activity

Research has demonstrated that compounds with similar structures can exhibit antibacterial activity. For example, synthesized piperazine derivatives were evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing new antibiotics.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound can effectively penetrate cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Its interaction with ENTs suggests that it can modulate nucleotide levels within cells, influencing cellular processes such as proliferation and apoptosis.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Efficacy : A study showed that a derivative of the compound inhibited PARP1 activity in breast cancer cells, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX. This indicates its potential as a lead compound for developing PARP inhibitors in oncology .
  • Enzyme Inhibition : Research on related compounds demonstrated significant inhibition of AChE, suggesting therapeutic potential in neurodegenerative diseases .
  • Antimicrobial Properties : Another study highlighted the antibacterial effects of piperazine derivatives against multiple strains, reinforcing their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 ValueTarget/Mechanism
AnticancerThis compound18 µMBreast cancer cells (PARP inhibition)
Enzyme InhibitionRelated piperazine derivativesVariesAcetylcholinesterase
AntibacterialPiperazine derivativesVariesVarious bacterial strains

Comparison with Similar Compounds

Docking Studies and Binding Interactions

AutoDock4 simulations () suggest that the 2-fluorophenyl group in the target compound facilitates optimal binding in hydrophobic pockets, while the methoxy oxygen may form hydrogen bonds with residues like serine or threonine . In contrast, analogs with bulkier substituents (e.g., tert-butyl) show steric hindrance in flexible receptor models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.